molecular formula C20H25ClN4O2 B3010590 N-(5-chloro-2-methylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide CAS No. 1226433-07-3

N-(5-chloro-2-methylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide

Cat. No. B3010590
CAS RN: 1226433-07-3
M. Wt: 388.9
InChI Key: LEWDFWQZYBHGHO-UHFFFAOYSA-N
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Description

The compound "N-(5-chloro-2-methylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide" is a chemically synthesized molecule that appears to be related to a class of compounds with potential biological activity. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss similar acetamide derivatives with various substitutions that have been synthesized and evaluated for their biological activities, such as anticancer properties and opioid receptor agonism .

Synthesis Analysis

The synthesis of related acetamide derivatives typically involves the reaction of an appropriate aniline with an acylating agent, such as acetic anhydride or acetyl chloride, to form the acetamide functionality. For instance, in the synthesis of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide, the reaction of 2,6-dichloro-4-trifloromethylaniline with POCl3 in acetate was employed . Similarly, the synthesis of various N-aryl substituted acetamide derivatives involved linear synthesis methods characterized by spectroscopic techniques such as LCMS, IR, and NMR . These methods could potentially be adapted to synthesize the compound .

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often confirmed using spectroscopic methods such as NMR and IR, as well as X-ray diffraction analysis for crystalline compounds . The structure of the compound would likely show characteristic signals for the acetamide group in the NMR spectra and the IR spectrum would typically display a band for the amide carbonyl stretch. The presence of a pyrimidinyl group and a piperidinyl group would also contribute to the complexity of the molecule's NMR spectrum.

Chemical Reactions Analysis

Acetamide derivatives can undergo various chemical reactions depending on the substituents attached to the acetamide nitrogen and the aromatic ring. The reactivity of the compound would be influenced by the electron-withdrawing or electron-donating nature of the substituents. For example, the presence of a chloro substituent on the aromatic ring could make it more susceptible to nucleophilic aromatic substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of different substituents can significantly alter these properties. For example, the presence of a methylpiperidinyl group could affect the compound's solubility in organic solvents and its ability to form crystals suitable for X-ray diffraction analysis . The compound's stability could be assessed through stress testing under various conditions, including temperature, pH, and exposure to light.

properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN4O2/c1-13-6-8-25(9-7-13)20-22-15(3)10-19(24-20)27-12-18(26)23-17-11-16(21)5-4-14(17)2/h4-5,10-11,13H,6-9,12H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEWDFWQZYBHGHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC(=CC(=N2)OCC(=O)NC3=C(C=CC(=C3)Cl)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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